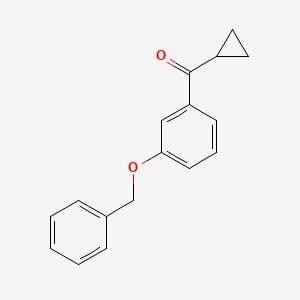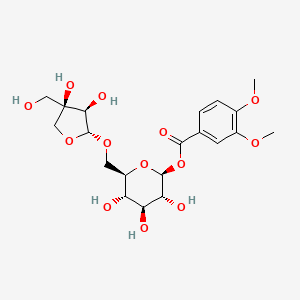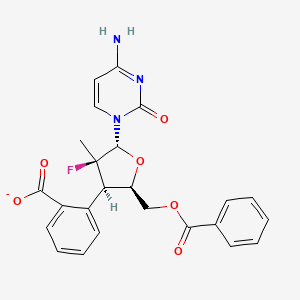
4-i-Butyloxy-3-fluorophenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iso-butyloxy-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, due to its ability to form carbon-carbon bonds with high efficiency and selectivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iso-butyloxy-3-fluorophenylzinc bromide typically involves the reaction of 4-Iso-butyloxy-3-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Iso-butyloxy-3-fluorophenyl bromide+Zn→4-Iso-butyloxy-3-fluorophenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors offer improved mass and heat transfer, better mixing, and precise control over reaction parameters, leading to higher yields and safer processes .
Análisis De Reacciones Químicas
Types of Reactions
4-Iso-butyloxy-3-fluorophenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Negishi coupling. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and proceeds under mild conditions. Typical reagents include palladium acetate and triphenylphosphine.
Addition Reactions: These reactions often involve aldehydes or ketones as electrophiles, leading to the formation of secondary or tertiary alcohols.
Major Products
The major products formed from these reactions are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .
Aplicaciones Científicas De Investigación
4-Iso-butyloxy-3-fluorophenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials science.
Mecanismo De Acción
The mechanism by which 4-Iso-butyloxy-3-fluorophenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets are typically electrophilic carbon atoms in organic molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Trifluoromethylphenylzinc bromide
- 2,5-Difluoro-4-methoxyphenylzinc bromide
- 4-(Bis(trimethylsilyl)amino)phenylmagnesium bromide
Uniqueness
4-Iso-butyloxy-3-fluorophenylzinc bromide is unique due to its specific substituents, which provide distinct reactivity and selectivity in cross-coupling reactions. Its use in THF as a solvent also offers advantages in terms of solubility and reaction conditions .
Propiedades
Fórmula molecular |
C10H12BrFOZn |
|---|---|
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-fluoro-2-(2-methylpropoxy)benzene-5-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-8(2)7-12-10-6-4-3-5-9(10)11;;/h4-6,8H,7H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
POKQKCVPWPZOLU-UHFFFAOYSA-M |
SMILES canónico |
CC(C)COC1=C(C=[C-]C=C1)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[azetidine-3,2'-chroman]-5'-ol hydrochloride](/img/structure/B14883783.png)


![3-Ethynylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14883806.png)

![[4-(Benzyloxy)-3-ethoxyphenyl]methanol](/img/structure/B14883821.png)


![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B14883849.png)

![(1S,2R,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14883864.png)

![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate](/img/structure/B14883878.png)

